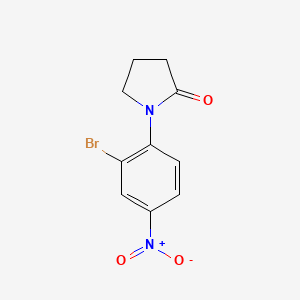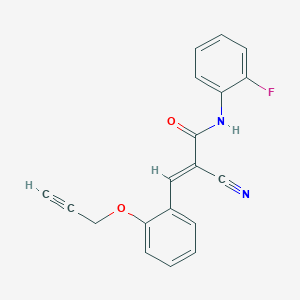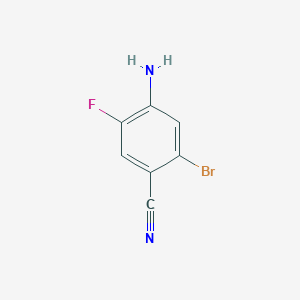
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-isobutylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals, and it’s often involved in hydrogen bonding and aromatic interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the urea group could participate in hydrogen bonding, while the pyrrolidinone ring might be involved in nucleophilic or electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- Efficient Synthesis Processes : The development of efficient, stereoselective synthesis processes for key intermediates in drug development highlights the importance of chemical synthesis techniques in creating compounds with potential therapeutic applications. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of premafloxacin, an antibiotic, showcases the practical applications of advanced synthesis methods in pharmaceutical research (Fleck et al., 2003).
Chemical Structure and Behavior
- Electrochemical Properties and Applications : The study of electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes provides insights into the electrochemical behavior of complex molecules and their potential applications in electronic devices and sensors (Pichlmaier et al., 2009).
Material Science and Polymer Research
- Conducting Polymers from Low Oxidation Potential Monomers : The synthesis and characterization of derivatized bis(pyrrol-2-yl) arylenes for conducting polymers demonstrate the role of chemical compounds in material science, particularly in developing materials with low oxidation potentials and high electrical conductivity, which have applications in electronics and renewable energy technologies (Sotzing et al., 1996).
Antimicrobial Activity
- Novel Inhibitors of Human Rhinovirus : Research into novel compounds with antiviral activity, such as inhibitors of human rhinovirus 3C protease, underscores the ongoing search for effective treatments against viral pathogens. These studies contribute to the broader field of antiviral drug development and offer potential pathways for treating diseases caused by viruses (Patick et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-18-17(22)19-12-7-16(21)20(10-12)13-5-6-14(23-3)15(8-13)24-4/h5-6,8,11-12H,7,9-10H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNLIFXKNQMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
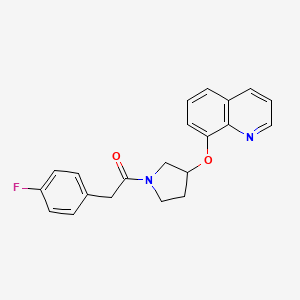

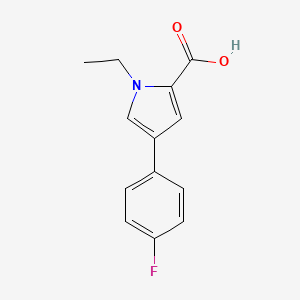


![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2727625.png)
![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)
![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727629.png)
